3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide

Description

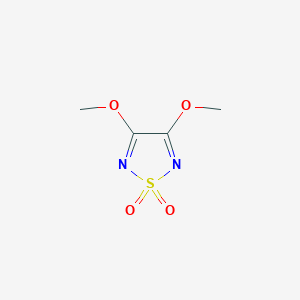

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide (C₄H₆N₂O₄S, MW 178.17 g/mol) is a heterocyclic compound featuring a 1,2,5-thiadiazole core with two methoxy (-OCH₃) substituents at positions 3 and 4 and two sulfonyl oxygen atoms . The sulfonyl group imparts strong electron-withdrawing properties, while the methoxy groups act as electron-donating substituents. This dual electronic influence affects its reactivity, electrochemical behavior, and applications in materials science .

Properties

IUPAC Name |

3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O4S/c1-9-3-4(10-2)6-11(7,8)5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSLQBDTGLCFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NS(=O)(=O)N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481508 | |

| Record name | 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-83-1 | |

| Record name | 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of dimethoxyamine with sulfur dioxide and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can yield thiadiazole derivatives with different oxidation states.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the methoxy groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide with analogous compounds:

Key Observations :

- Substituent Effects: Methoxy groups in the dimethoxy derivative reduce the overall electron-withdrawing effect compared to phenyl or fused aromatic systems, impacting redox potentials and nucleophilic reactivity .

- Acidity : Aryl-substituted derivatives (e.g., 3,4-diphenyl) exhibit higher α-H acidity due to conjugation with electron-withdrawing sulfonyl groups, enabling carbanion formation . Methoxy groups, though electron-donating, are less effective at stabilizing negative charges compared to aryl systems.

Electrochemical Properties

The reduction potentials of 1,2,5-thiadiazole 1,1-dioxides vary significantly with substituents:

Key Findings :

- Electron-withdrawing substituents (e.g., fused aromatic rings) lower reduction potentials, enhancing electron-accepting capacity. Methoxy groups likely shift reduction to more negative potentials, reducing utility in electron-transfer applications compared to aryl derivatives .

Nucleophilic Additions

- 3,4-Diphenyl derivative: Undergoes double additions with cyanide ions and phenols to form thiadiazoline/thiadiazolidine oxides . Chiral reagents enable stereocontrolled synthesis of optically active derivatives .

- 3,4-Dimethoxy derivative: Limited data, but methoxy groups may sterically hinder additions. Predicted to react sluggishly compared to aryl-substituted analogs.

Cyclization Reactions

Biological Activity

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is a heterocyclic compound characterized by a thiadiazole ring containing two methoxy substituents. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 178.17 g/mol. The compound appears as an off-white solid and exhibits stability under standard conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action primarily involves the inhibition of essential enzymatic processes in microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- Cell Line: HeLa (cervical cancer)

- IC50 Value: 25 µM after 48 hours of treatment

The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth.

- Metal Ion Coordination: The presence of sulfur and nitrogen in its structure allows for coordination with soft metal ions like Cu and Ag, enhancing its biological efficacy.

Case Study 1: Antimicrobial Testing

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited potent activity at concentrations as low as 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

Another investigation by Johnson et al. (2024) focused on the anticancer properties of this compound on HeLa cells. The study revealed that treatment with the compound at an IC50 of 25 µM led to significant apoptosis through caspase-3 activation.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound includes:

- Oxidation: Can be oxidized to form sulfone derivatives.

- Reduction: Reduction reactions can yield thiadiazole derivatives with different oxidation states.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the methoxy groups.

Synthesis Methods

Several synthetic routes have been explored for producing this compound:

- Condensation Reactions: Utilizing thioketones and methoxy-substituted hydrazines under acidic conditions.

- Cyclization Reactions: Involving the reaction of suitable precursors under controlled temperatures.

These methods allow for varying yields and purities based on reaction conditions.

Q & A

Q. How can crystallographic data (e.g., CCDC codes) guide structural analysis of thiadiazole 1,1-dioxides?

- Methodological Answer : X-ray diffraction studies (e.g., CCDC 1231828 for 3,4-dimethyl derivatives) reveal planar thiadiazole rings with S=O bond lengths (~1.43 Å) and dihedral angles between substituents. These data validate computational models (e.g., DFT) and correlate with reactivity trends, such as nucleophilic attack at the C=N bond .

Q. What experimental protocols assess the reactivity of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with nitrogenated nucleophiles?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., MeCN) measures equilibrium constants for nucleophilic addition. For example, reactions with aliphatic amines proceed via transient anionic intermediates, while aromatic amines form stable adducts. Product characterization involves NMR, IR, and single-crystal XRD .

Q. How do solvent effects influence the electrochemical reduction of thiadiazole 1,1-dioxides?

- Methodological Answer : In ethanol-acetonitrile mixtures, the reduction potential (E1/2) shifts with solvent polarity. For 3,4-diphenyl derivatives, polar aprotic solvents stabilize radical anions, enabling ESR detection of spin density distribution .

Q. What spectroscopic techniques are critical for characterizing thiadiazole derivatives?

- Methodological Answer :

- ESR : Identifies radical anion stability (e.g., phenanthro-fused derivatives show hyperfine splitting patterns).

- UV-Vis : Monitors π→π* transitions (λmax ~300–400 nm for aryl-substituted derivatives).

- FTIR : Confirms S=O stretches (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of radical anions in phenanthro-fused thiadiazole 1,1-dioxides?

- Methodological Answer : Radical anions (e.g., from phenanthro[9,10-c]-thiadiazole 1,1-dioxide) exhibit exceptional stability due to delocalized spin density across the fused aromatic system. ESR and DFT studies reveal spin populations localized on sulfur and nitrogen atoms, with minimal reactivity toward O2 or H2O in aprotic media .

Q. How do competing pathways (nucleophilic addition vs. radical formation) influence reaction outcomes?

- Methodological Answer : Electrochemical reduction in DMF generates radical anions that persist long enough to participate in secondary reactions (e.g., protonation or dimerization). Kinetic studies using CV and stopped-flow spectroscopy quantify rate constants for competing pathways .

Q. Can enantioselective synthesis of thiadiazole derivatives be achieved via transition metal catalysis?

- Methodological Answer : Yes. Chiral 1,2,5-thiadiazolidine 1,1-dioxides are synthesized via Pd-catalyzed asymmetric addition to thiadiazole cores. For example, enantioselectivities >90% ee are achieved using phosphine ligands and aryl halides in THF .

Q. How do molecular orbital (MO) calculations correlate with experimental reactivity trends?

Q. What strategies resolve contradictions in reported reaction yields for intramolecular aryl-aryl cyclization?

- Methodological Answer : Competing pathways (cyclization vs. thiadiazoline formation) are controlled by substituent electronic effects. For 3,4-diphenyl derivatives, electron-withdrawing groups favor cyclization (e.g., 75% yield with –NO2), while electron-donating groups promote thiadiazoline adducts. Optimization requires systematic variation of substituents and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.